molecular formula C11H6BrF3O B11836726 4-Bromo-2-(trifluoromethoxy)naphthalene

4-Bromo-2-(trifluoromethoxy)naphthalene

Cat. No.: B11836726
M. Wt: 291.06 g/mol
InChI Key: PLZWFPRSIONILS-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethoxy)naphthalene typically involves the bromination of 2-(trifluoromethoxy)naphthalene. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethoxy)naphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.

Major Products Formed

Scientific Research Applications

4-Bromo-2-(trifluoromethoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethoxy)naphthalene depends on its specific application. In chemical reactions, the bromine atom and the trifluoromethoxy group influence the reactivity and selectivity of the compound. The molecular targets and pathways involved in its biological activity are determined by the nature of the interactions between the compound and biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(trifluoromethoxy)naphthalene is unique due to the combination of the bromine atom and the trifluoromethoxy group on the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C11H6BrF3O

Molecular Weight

291.06 g/mol

IUPAC Name

1-bromo-3-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C11H6BrF3O/c12-10-6-8(16-11(13,14)15)5-7-3-1-2-4-9(7)10/h1-6H

InChI Key

PLZWFPRSIONILS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)OC(F)(F)F

Origin of Product

United States

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